2-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
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Overview
Description
2-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compound It features a unique structure that includes both a pyrazole and a pyrazine ring, making it an interesting subject for various scientific studies
Preparation Methods
The synthesis of 2-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid can lead to the formation of the desired pyrazolo[1,5-a]pyrazine derivative . Industrial production methods often involve similar cyclization reactions but are optimized for large-scale synthesis.
Chemical Reactions Analysis
2-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the nitrogen atoms are present. Common reagents include halogens and alkylating agents.
Cycloaddition: The compound can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Scientific Research Applications
2-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Medicine: It is explored for its potential as a therapeutic agent in treating diseases such as cancer and infections.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine can be compared with other similar nitrogen-containing heterocycles, such as:
Pyrrolopyrazine: Known for its antimicrobial and kinase inhibitory activities.
Triazolopyrazine: Exhibits significant antibacterial activity and is used in developing new antimicrobial agents.
Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of heterocyclic compounds.
Properties
Molecular Formula |
C10H15N3O |
---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-(oxolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C10H15N3O/c1-2-10(14-5-1)9-6-8-7-11-3-4-13(8)12-9/h6,10-11H,1-5,7H2 |
InChI Key |
SVRXGPNJJZMZHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN3CCNCC3=C2 |
Origin of Product |
United States |
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